(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vancomycin CDP-1 is a crystalline degradation product of vancomycin, a glycopeptide antibiotic. Vancomycin CDP-1 is formed by the hydrolytic loss of ammonia from vancomycin molecules. It is structurally similar to vancomycin, with two carboxyl groups, but it is biologically inactive .
Méthodes De Préparation
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia from the vancomycin molecule. The crystalline degradation products, CDP-1-M (major) and CDP-1-m (minor), are formed during this reaction . Industrial production methods involve the controlled hydrolysis of vancomycin under specific conditions to ensure the formation of these crystalline degradation products .
Analyse Des Réactions Chimiques
Vancomycin CDP-1 undergoes several types of chemical reactions, including:
Deamidation: This reaction involves the removal of an amide group from the molecule.
Rearrangement: Structural rearrangements occur during the formation of Vancomycin CDP-1.
Common reagents and conditions used in these reactions include water for hydrolysis and specific pH conditions to facilitate deamidation and rearrangement . The major products formed from these reactions are the crystalline degradation products CDP-1-M and CDP-1-m .
Applications De Recherche Scientifique
Vancomycin CDP-1 has several scientific research applications, particularly in the field of chiral separation. It has been used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantiomeric separation of various compounds . The unique structure of Vancomycin CDP-1 allows it to interact with different enantiomers through ionic bonding, hydrogen bonding, and hydrophobic interactions, making it effective for chiral recognition .
Mécanisme D'action
Vancomycin CDP-1 is biologically inactive, meaning it does not exert any antibacterial effects. The inactivity is due to the disruption of the hydrogen bond at the site of the antigen-binding site of a specific vancomycin receptor . Therefore, Vancomycin CDP-1 does not inhibit cell wall synthesis or affect bacterial cell wall permeability, unlike its parent compound, vancomycin .
Comparaison Avec Des Composés Similaires
Vancomycin CDP-1 is similar to other crystalline degradation products of vancomycin, such as CDP-1-M and CDP-1-m . These compounds are formed through similar hydrolytic processes and share structural similarities with vancomycin. they are all biologically inactive due to the loss of ammonia and subsequent structural changes .
Other similar compounds include:
Ristocetin A: Another glycopeptide antibiotic used as a chiral stationary phase in HPLC.
Teicoplanin: A glycopeptide antibiotic with a similar structure to vancomycin, used for chiral separation.
Vancomycin CDP-1 is unique in its specific formation process and its application in chiral separation, making it a valuable tool in analytical chemistry .
Propriétés
Formule moléculaire |
C66H74Cl2N8O25 |
---|---|
Poids moléculaire |
1450.2 g/mol |
Nom IUPAC |
(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48+,49?,50-,51+,52+,53?,54-,56+,57+,65-,66-/m0/s1 |
Clé InChI |
OGMARHJAPWBNFA-NKDYGQOBSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H](C([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H](C(C(=O)N[C@@H](CC(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.